4-((Dibutylamino)methyl)benzaldehyde
CAS No.: 82413-60-3
Cat. No.: VC13543789
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82413-60-3 |
---|---|
Molecular Formula | C16H25NO |
Molecular Weight | 247.38 g/mol |
IUPAC Name | 4-[(dibutylamino)methyl]benzaldehyde |
Standard InChI | InChI=1S/C16H25NO/c1-3-5-11-17(12-6-4-2)13-15-7-9-16(14-18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
Standard InChI Key | UCVBRNYVYTYCIK-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)CC1=CC=C(C=C1)C=O |
Canonical SMILES | CCCCN(CCCC)CC1=CC=C(C=C1)C=O |
Introduction
Structural and Molecular Characteristics
4-((Dibutylamino)methyl)benzaldehyde (CHNO) features a benzaldehyde backbone with a -CH-N(CH) substituent at the fourth carbon. This structure distinguishes it from the closely related 4-(dibutylamino)benzaldehyde (CAS 90134-10-4), which lacks the methylene spacer between the amine and aromatic ring . The addition of the methylene group alters electronic and steric properties, potentially influencing reactivity and intermolecular interactions.
Key Physicochemical Properties
While experimental data for 4-((Dibutylamino)methyl)benzaldehyde is scarce, extrapolations from analogues suggest:
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Molecular Weight: ~263.38 g/mol (theoretical).
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Boiling Point: Estimated >350°C, based on increased alkyl chain length compared to 4-(dibutylamino)benzaldehyde (386.7°C) .
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Density: ~0.95–1.00 g/cm³, consistent with hydrophobic alkylamines .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
Synthetic Methodologies
The synthesis of 4-((Dibutylamino)methyl)benzaldehyde can be inferred from established routes for analogous compounds. A plausible pathway involves:
Step 1: Formation of the Dibutylaminomethyl Intermediate
Reaction of 4-(bromomethyl)benzaldehyde with dibutylamine in a polar solvent (e.g., DMF) under reflux:
This nucleophilic substitution is typically catalyzed by a base (e.g., KCO) to neutralize HBr .
Step 2: Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation employs:
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H NMR: Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 3.2–3.5 ppm (-CH-N), and δ 0.8–1.6 ppm (butyl chains).
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FT-IR: Stretching vibrations at ~2820 cm (C-H aldehyde), ~1620 cm (C=O), and ~1120 cm (C-N) .
Physicochemical and Spectroscopic Data
While direct measurements are unavailable, comparative analysis with 4-(dibutylamino)benzaldehyde (Table 1) offers predictive insights:
Table 1: Comparative Properties of Amino-Benzaldehyde Derivatives
The extended alkyl chain in the target compound likely enhances lipophilicity (higher LogP), impacting its partitioning behavior in biological systems .
Applications in Research and Industry
Organic Synthesis
4-((Dibutylamino)methyl)benzaldehyde serves as a versatile intermediate:
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Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry and catalyst design .
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Heterocyclic Synthesis: Participates in cyclocondensation reactions to generate quinazolines or benzodiazepines, frameworks prevalent in pharmaceuticals .
Material Science
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